2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinolone family This compound is characterized by its fused ring structure, which includes a quinoline core with a carboxylic acid group at the 6-position and a 2-chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chlorobenzoic acid
- 2-Chlorophenol
Uniqueness
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its fused ring structure and the presence of both a carboxylic acid group and a 2-chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90034-05-2 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
NCGOOOGFJIRVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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